(6-Chloro-1-benzofuran-2-yl)boronic acid
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Overview
Description
(6-Chloro-1-benzofuran-2-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a 6-chloro-1-benzofuran moiety. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst, typically palladium . This process, known as transmetalation, results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The compound’s role in suzuki-miyaura cross-coupling suggests it may be involved in the synthesis of complex organic molecules .
Result of Action
The primary result of the action of (6-Chloro-1-benzofuran-2-yl)boronic acid is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling . This can lead to the synthesis of a wide range of organic compounds, potentially including bioactive molecules.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored away from water/moisture and oxidizing agents . Furthermore, the Suzuki-Miyaura reaction itself is known to be influenced by various factors, including the choice of solvent, the presence of a base, and the temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Chloro-1-benzofuran-2-yl)boronic acid typically involves the borylation of 6-chloro-1-benzofuran. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 under inert atmosphere conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (6-Chloro-1-benzofuran-2-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives. This reaction is facilitated by palladium catalysts and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry: In organic chemistry, (6-Chloro-1-benzofuran-2-yl)boronic acid is used as a building block in the synthesis of more complex molecules through Suzuki-Miyaura cross-coupling reactions. It is particularly useful in the synthesis of heterocyclic compounds and natural product analogs .
Biology and Medicine: Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic semiconductors and polymers. Its ability to form stable carbon-carbon bonds makes it valuable in the manufacture of electronic components .
Comparison with Similar Compounds
- (6-Bromo-1-benzofuran-2-yl)boronic acid
- (6-Methyl-1-benzofuran-2-yl)boronic acid
- (6-Fluoro-1-benzofuran-2-yl)boronic acid
Comparison: Compared to its analogs, (6-Chloro-1-benzofuran-2-yl)boronic acid offers unique reactivity due to the electron-withdrawing effect of the chlorine atom, which can influence the electronic properties of the boronic acid group and the overall reactivity in cross-coupling reactions. This makes it particularly useful in the synthesis of electron-deficient biaryl compounds .
Properties
IUPAC Name |
(6-chloro-1-benzofuran-2-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BClO3/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4,11-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTULHWRFLFDIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(O1)C=C(C=C2)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1851286-70-8 |
Source
|
Record name | (6-chloro-1-benzofuran-2-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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